![molecular formula C25H19N3O3 B379744 N-(4-((3-methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinolin-1-yl)amino)phenyl)acetamide CAS No. 476307-19-4](/img/structure/B379744.png)
N-(4-((3-methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinolin-1-yl)amino)phenyl)acetamide
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Overview
Description
“N-(4-((3-methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinolin-1-yl)amino)phenyl)acetamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups including a naphthoquinoline and an acetamide. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on fully elucidating the structure of this compound, determining its physical and chemical properties, and exploring its potential uses in various applications. This could include testing its biological activity and investigating its potential as a pharmaceutical compound .
properties
IUPAC Name |
N-[4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaen-16-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-14(29)26-15-10-12-16(13-11-15)27-23-22-17-6-3-4-7-18(17)24(30)19-8-5-9-20(21(19)22)28(2)25(23)31/h3-13,27H,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXGTPLKOMEUHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N(C2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3-methyl-2,7-dioxo-3,7-dihydro-2H-naphtho[1,2,3-de]quinolin-1-yl)amino)phenyl)acetamide |
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